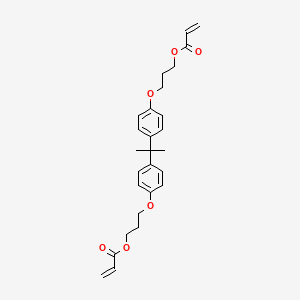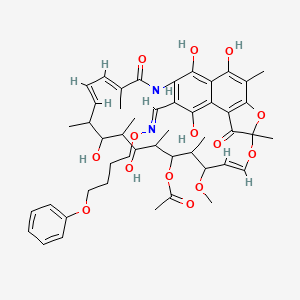![molecular formula C13H18N5O7PS B14661765 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate) CAS No. 51554-39-3](/img/structure/B14661765.png)
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) is a chemical compound that features a unique combination of a sulfanyl group and an adenosine phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) typically involves the reaction of adenosine with prop-2-en-1-yl sulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting intermediate is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the adenosine moiety, where nucleophiles such as amines or thiols can replace the phosphate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or thiol-substituted adenosine derivatives
Aplicaciones Científicas De Investigación
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets and pathways. The compound can bind to adenosine receptors, modulating their activity and influencing various physiological processes. Additionally, the sulfanyl group may interact with cellular thiol groups, affecting redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(monophosphate)
- 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(triphosphate)
Uniqueness
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) is unique due to its specific combination of a sulfanyl group and an adenosine phosphate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
51554-39-3 |
|---|---|
Fórmula molecular |
C13H18N5O7PS |
Peso molecular |
419.35 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-2-prop-2-enylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H18N5O7PS/c1-2-3-27-13-16-10(14)7-11(17-13)18(5-15-7)12-9(20)8(19)6(25-12)4-24-26(21,22)23/h2,5-6,8-9,12,19-20H,1,3-4H2,(H2,14,16,17)(H2,21,22,23)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
SAZHRFOATUDLAL-WOUKDFQISA-N |
SMILES isomérico |
C=CCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canónico |
C=CCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


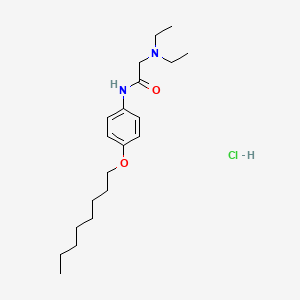
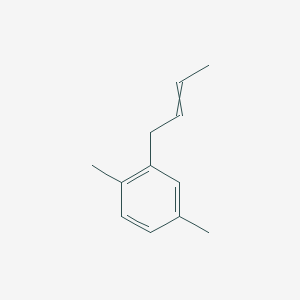
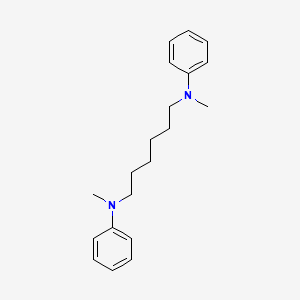

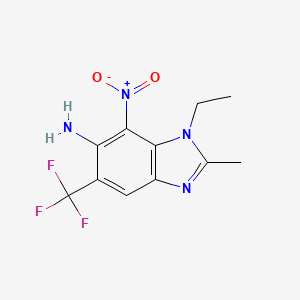
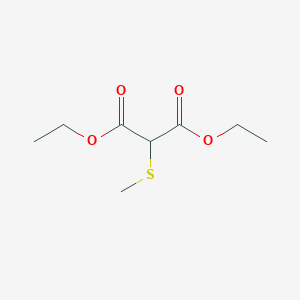
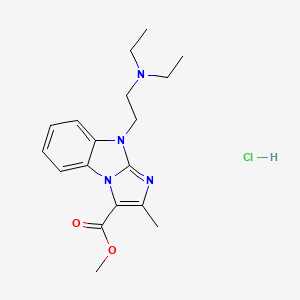
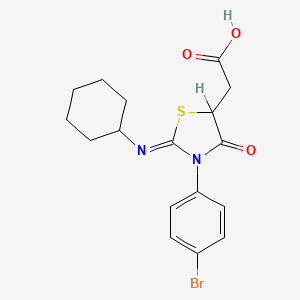
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)

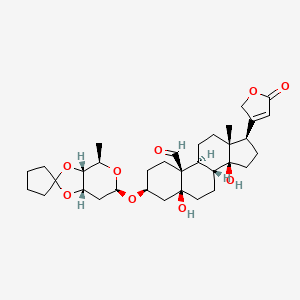
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
